

physicochemical properties of 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine

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An In-depth Technical Guide on the Physicochemical Properties of **2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of **2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine**. The information is intended for professionals in research, development, and academia who are utilizing this compound as a chemical intermediate or building block in agrochemical and pharmaceutical discovery.

Core Compound Identification and Properties

2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine is a substituted pyridine derivative. The presence of a trifluoromethyl group significantly influences its chemical properties, enhancing lipophilicity and metabolic stability, which are desirable traits in the development of bioactive molecules.^[1] It is primarily used in industrial and scientific research.^[2]

Physicochemical Data

The fundamental physicochemical properties of **2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine** are summarized below. This data is critical for handling, storage,

and application in experimental settings.

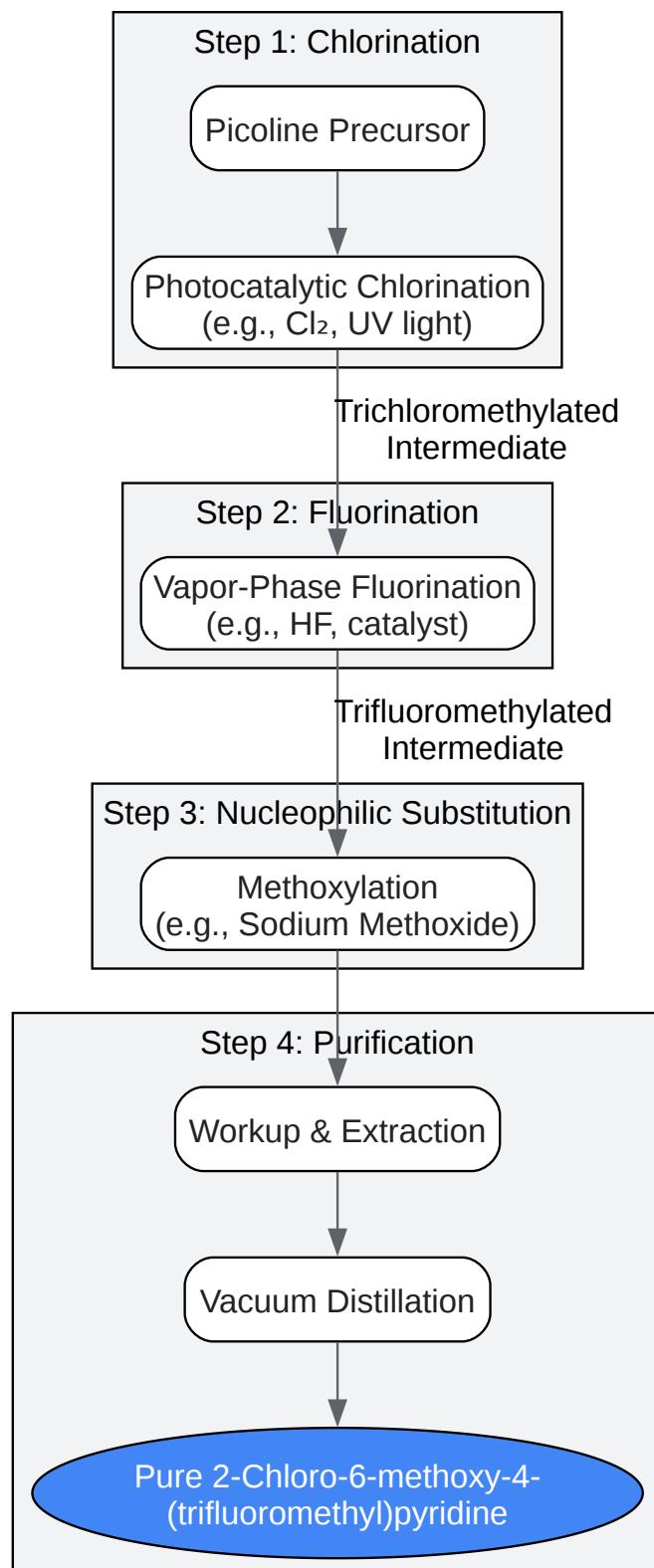
Property	Value	Source
CAS Number	1160994-99-9	[3] [4] [5]
Molecular Formula	C ₇ H ₅ ClF ₃ NO	[3] [4] [5]
Molecular Weight	211.57 g/mol	[4]
IUPAC Name	2-chloro-6-methoxy-4-(trifluoromethyl)pyridine	[3]
InChI Key	FWEFQJNETFIPKG-UHFFFAOYSA-N	[3]
Physical Form	Liquid	[3]
Purity	≥95%	[3]
Storage Conditions	Sealed in dry, 2-8°C	[3]
Boiling Point	Data not available	
Melting Point	Not applicable (Liquid at STP)	
Solubility	Low solubility in water; soluble in organic solvents (inferred from similar compounds) [6]	

Synthesis and Characterization Protocols

While a specific, detailed protocol for the synthesis of **2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine** is not publicly available, a general workflow can be established based on the synthesis of structurally related trifluoromethylpyridines.[\[1\]](#)[\[7\]](#)

General Synthesis Workflow

The synthesis of halogenated and trifluoromethylated pyridines often involves a multi-step process including chlorination of a picoline precursor, followed by fluorination, and subsequent purification.[\[1\]](#)[\[7\]](#) The introduction of the methoxy group is typically achieved through nucleophilic substitution of a chloro- or fluoro-substituent.

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Caption: General workflow for the synthesis of **2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine**.

Experimental Protocols for Characterization

2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) This protocol is adapted from methods used for similar heterocyclic compounds and is suitable for assessing purity and confirming molecular weight.[8]

- System: Agilent 6890N GC or equivalent.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness).[8]
- Injector: Splitless mode, 250°C.[8]
- Carrier Gas: Helium, constant flow at 1.0 mL/min.[8]
- Oven Program: Initial temperature 60°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.[8]
- Mass Spectrometer: Quadrupole or Ion Trap analyzer.
- Ionization: Electron Impact (EI) at 70 eV.[8]
- Sample Preparation: Dilute the compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for structural elucidation. ^1H , ^{13}C , and ^{19}F NMR experiments should be conducted.

- Methodology: Chemical shifts can be calculated using the gauge-independent atomic orbital (GIAO) method for comparison with experimental data.[9]
- ^1H NMR: Expected signals in the aromatic region for the pyridine ring protons and a singlet for the methoxy group protons.
- ^{13}C NMR: The trifluoromethyl carbon will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.[6]

- ^{19}F NMR: A singlet is expected for the $-\text{CF}_3$ group.
- Sample Preparation: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl_3).

2.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify key functional groups. A vibrational spectral analysis of the related 2-chloro-6-methoxy pyridine has been reported, providing a basis for spectral assignment.[10]

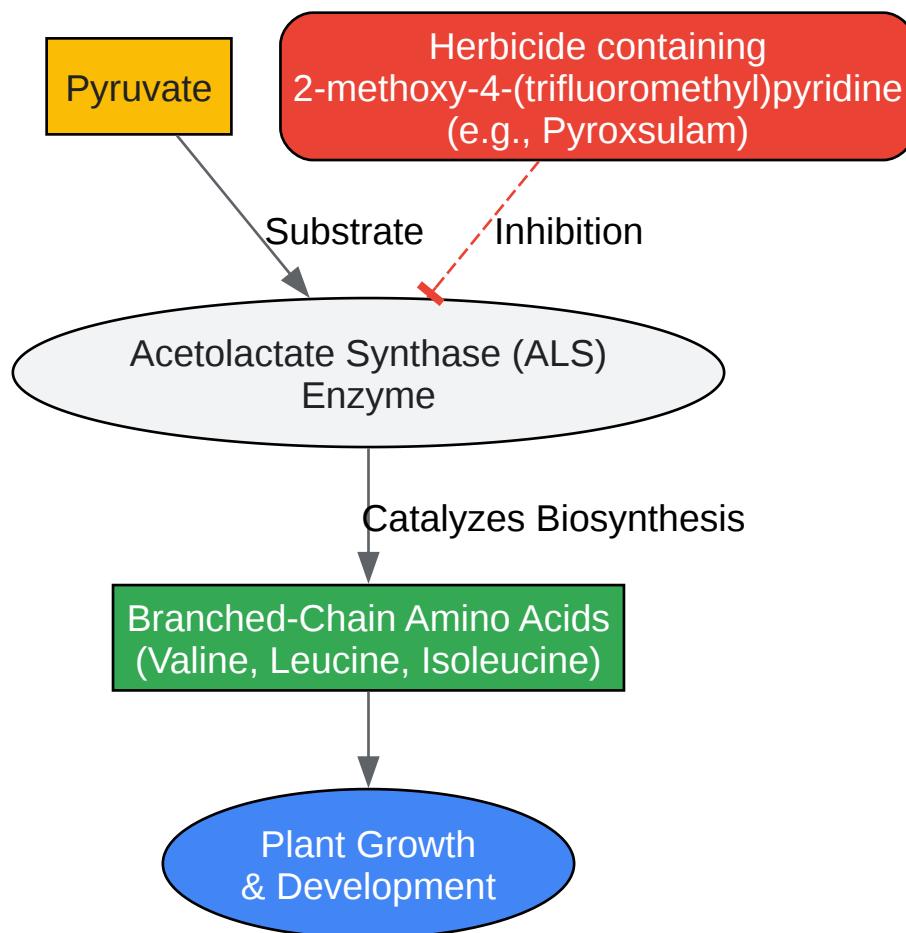
- Methodology: Record the spectrum in the $4000\text{--}400\text{ cm}^{-1}$ range.[10]
- Sample Preparation: The analysis can be performed on the neat liquid sample using a salt plate (e.g., NaCl or KBr).
- Expected Bands: Characteristic peaks for C-Cl, C-O (methoxy), C-F (trifluoromethyl), and pyridine ring vibrations are expected.

Biological Relevance and Application

Trifluoromethylpyridine derivatives are key structural motifs in modern agrochemicals and pharmaceuticals.[7] The 2-methoxy-4-(trifluoromethyl)pyridine substructure is notably found in the herbicide Pyroxsulam, which was developed to control weeds in cereal crops.[7]

Mechanism of Action: ALS Inhibition

Pyroxsulam functions by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[7] By blocking this pathway, the herbicide deprives the plant of essential amino acids, leading to growth cessation and death. This pathway is absent in animals, which contributes to the herbicide's selectivity.



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Caption: Simplified signaling pathway showing the inhibition of the ALS enzyme by herbicides.

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